molecular formula C20H14N4O3 B11536366 8-[(2E)-2-{[5-(4-nitrophenyl)furan-2-yl]methylidene}hydrazinyl]quinoline

8-[(2E)-2-{[5-(4-nitrophenyl)furan-2-yl]methylidene}hydrazinyl]quinoline

Cat. No.: B11536366
M. Wt: 358.3 g/mol
InChI Key: NYOMKOKIGXDNJU-LPYMAVHISA-N
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Description

8-[(2E)-2-{[5-(4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YL]QUINOLINE is a complex organic compound characterized by its unique structure, which includes a quinoline core linked to a furan ring through a hydrazone linkage. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(2E)-2-{[5-(4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YL]QUINOLINE typically involves the condensation of 8-quinolinecarbaldehyde with 5-(4-nitrophenyl)furan-2-carbohydrazide under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalytic amount of acetic acid to facilitate the condensation reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction of the nitro group to an amine group is a common reaction, which can be achieved using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The hydrazone linkage allows for substitution reactions, where different substituents can be introduced to modify the compound’s properties.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride.

    Substitution: Various electrophiles can be introduced in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced amine derivatives, and substituted hydrazone derivatives, each with potentially different biological and chemical properties.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential antimicrobial and anticancer properties due to its ability to interact with biological macromolecules.

    Medicine: Potential use as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 8-[(2E)-2-{[5-(4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YL]QUINOLINE exerts its effects is primarily through its interaction with biological macromolecules. The compound can bind to DNA, proteins, and enzymes, potentially inhibiting their function or altering their activity. The nitro group and hydrazone linkage play crucial roles in these interactions, facilitating binding through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    8-[(2E)-2-{[5-(4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YL]QUINOLINE hydrochloride: A similar compound with a hydrochloride salt form, which may exhibit different solubility and stability properties.

    8-[(2E)-2-{[5-(4-AMINOPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YL]QUINOLINE: A reduced form with an amine group instead of a nitro group, potentially altering its biological activity.

Uniqueness

The unique combination of a quinoline core, furan ring, and hydrazone linkage, along with the presence of a nitro group, distinguishes 8-[(2E)-2-{[5-(4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YL]QUINOLINE from other similar compounds. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for scientific research.

Properties

Molecular Formula

C20H14N4O3

Molecular Weight

358.3 g/mol

IUPAC Name

N-[(E)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]quinolin-8-amine

InChI

InChI=1S/C20H14N4O3/c25-24(26)16-8-6-14(7-9-16)19-11-10-17(27-19)13-22-23-18-5-1-3-15-4-2-12-21-20(15)18/h1-13,23H/b22-13+

InChI Key

NYOMKOKIGXDNJU-LPYMAVHISA-N

Isomeric SMILES

C1=CC2=C(C(=C1)N/N=C/C3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-])N=CC=C2

Canonical SMILES

C1=CC2=C(C(=C1)NN=CC3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-])N=CC=C2

Origin of Product

United States

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